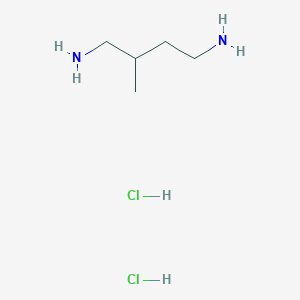

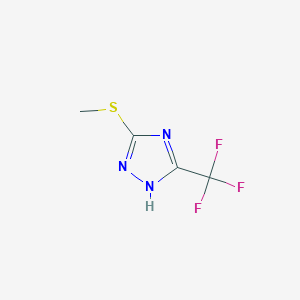

![molecular formula C12H15N3S B3081933 2-(1,4-Diazepan-1-yl)benzo[d]thiazole CAS No. 111628-37-6](/img/structure/B3081933.png)

2-(1,4-Diazepan-1-yl)benzo[d]thiazole

Overview

Description

“2-(1,4-Diazepan-1-yl)benzo[d]thiazole” is a chemical compound with the CAS Number: 1185033-39-9 . It has a molecular weight of 348.37 . This compound is a part of a larger family of benzothiazole compounds, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives, including “2-(1,4-Diazepan-1-yl)benzo[d]thiazole”, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis

The molecular structure of “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” can be analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and HRMS . These techniques can provide detailed information about the functional groups, atomic connectivity, and overall molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” can be studied using various techniques. For instance, the compound can undergo reactions with azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles .Scientific Research Applications

A. Antifungal Activity:

- Researchers have investigated the antifungal potential of various derivatives of this compound. For instance:

- While most derivatives did not show significant activity against Mycobacterium abscessus, some exhibited activity against the fast-growing Mycobacterium smegmatis. This highlights their potential in tuberculosis research .

Materials Science and Organic Electronics

A. Electron Delocalization Studies:- The compound’s electron density of delocalized bonds (EDDB) and gauge-including magnetically induced currents (GIMIC) have been investigated .

Chemical Synthesis and Custom Compounds

Future Directions

The future directions for research on “2-(1,4-Diazepan-1-yl)benzo[d]thiazole” could involve further exploration of its biological activities and potential applications in medicine. Given the diverse biological activities of benzothiazole derivatives, this compound could be a promising candidate for drug development .

Mechanism of Action

Target of Action

Similar compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives have been studied for their antimycobacterial properties . These compounds have shown significant activity against Mycobacterium tuberculosis (Mtb), suggesting that they may target enzymes or proteins essential for the survival of this bacterium .

Mode of Action

For instance, benzo[d]imidazo[2,1-b]thiazole derivatives have been evaluated for their interaction with the target Pantothenate synthetase of Mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .

Biochemical Pathways

Related compounds such as thiazoles have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . These compounds likely affect a variety of biochemical pathways related to these biological activities.

Pharmacokinetics

The in silico admet prediction has been performed for related compounds such as benzo[d]imidazo[2,1-b]thiazole derivatives .

Result of Action

Related compounds have shown significant antimycobacterial activity . For instance, certain benzo[d]imidazo[2,1-b]thiazole derivatives have displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra .

Action Environment

It’s worth noting that the biological activity of related compounds can be influenced by various factors, including the presence of certain moieties at specific positions in the phenyl group .

properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-5-11-10(4-1)14-12(16-11)15-8-3-6-13-7-9-15/h1-2,4-5,13H,3,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZQILTAIMIMVRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)

![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)